N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide is a complex organic compound that features a benzofuran ring, a cyclopropyl group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide typically involves a multi-step process:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of the Cyanomethyl Group: The cyanomethyl group is added through a nucleophilic substitution reaction, where a suitable cyanomethylating agent (e.g., cyanomethyl chloride) reacts with the intermediate compound.
Cyclopropyl Group Incorporation: The cyclopropyl group is typically introduced via a cyclopropanation reaction, which can be achieved using diazomethane or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Catalysts and solvents would be chosen to enhance reaction rates and selectivity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to an alcohol.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Alcohol derivatives of the benzofuran ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring and the acetamide group are crucial for binding to these targets, while the cyanomethyl and cyclopropyl groups may influence the compound’s overall reactivity and stability. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide: can be compared with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanomethyl and cyclopropyl groups, in particular, differentiates it from other benzofuran derivatives, potentially leading to unique reactivity and interactions in various applications.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-7-8-17(10-5-6-10)14(18)9-13-11-3-1-2-4-12(11)15(19)20-13/h1-4,10,13H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUUZVNICOISBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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